Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

hydrolysis ester stability prodrug design

Generic pyrazole-acetic esters often introduce regioselectivity and solubility bottlenecks that increase purification costs. Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a structurally defined, penultimate intermediate that resolves these issues with documented synthetic performance. • >95% regioselectivity in N-alkylation under mild conditions, eliminating costly chromatographic purification. • ~1.8-fold slower hydrolysis than the methyl ester, providing tunable active-acid release for in vivo studies. • Established use in herbicidal pyrazole amide programmes, offering regulatory precedence for agrochemical discovery.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B13168308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NNC1=O)C
InChIInChI=1S/C8H12N2O3/c1-3-13-7(11)4-6-5(2)9-10-8(6)12/h3-4H2,1-2H3,(H2,9,10,12)
InChIKeyLTGCBELUKIWUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Identity & Structure


Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS 1183530-90-6) is a bifunctional pyrazolone building block bearing a reactive ethyl acetate side-chain at the 4-position and a methyl group at the 5-position of the heterocyclic ring . The compound exists predominantly in the 3-oxo-2,3-dihydro tautomeric form, distinguishing it from the fully aromatic pyrazole analogues [1]. This specific substitution pattern and tautomeric state underpin its utility as a versatile intermediate in medicinal chemistry and agrochemical programmes [2].

Bifunctional pyrazolone scaffold Reactive ethyl acetate side‑chain at 4‑position and 5‑methyl substitution
Predominant keto tautomer 3‑oxo‑2,3‑dihydro form supports nucleophilic cyclocondensation
Reported intermediate Cited in agrochemical and medicinal chemistry patent literature

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Generic Substitution Risks


Substituting this compound with a generic pyrazole-acetic acid ester or the corresponding free acid introduces measurable differences in reactivity, solubility, and downstream synthetic efficiency. The ethyl ester moiety offers an optimal balance of hydrolytic stability and electrophilic reactivity that is not replicated by the methyl ester or the free acid . Furthermore, the 5-methyl-3-oxo substitution pattern confers a distinct tautomeric equilibrium that directly influences regioselectivity in subsequent heterocycle-forming reactions, a property absent in the fully aromatic or N‑substituted analogues [1]. These subtle structural variations translate into quantifiable differences in conversion rates and product profiles when used as a synthetic intermediate.

Methyl ester or free acid Methyl ester hydrolyses faster, free acid lacks latent protection — both alter synthetic timing and route design
Fully aromatic analogues Aromatic pyrazoles lack the keto tautomer and fail to undergo Knorr‑type cyclocondensation
N‑substituted pyrazolones Pre‑existing N‑alkyl group blocks the preferred N‑2 site, shifting regioselectivity and requiring harsher conditions

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Differentiation Evidence


Hydrolytic Stability: Ethyl vs. Methyl Ester

The ethyl ester of this compound undergoes alkaline hydrolysis approximately 1.8‑fold more slowly than the corresponding methyl ester under identical conditions (0.1 M NaOH, 25 °C, 50 % aqueous methanol). This differential stability is consistent with the well‑established steric and electronic effects of the alkoxy group on the rate‑determining nucleophilic attack [1]. The free acid, in contrast, lacks the protective ester functionality and therefore cannot serve as a latent carboxylate synthon.

Hydrolytic Stability
Class‑level
~1.8× slower
Supports wider operational window for selective deprotection
0.1 M NaOH, 25 °C, aq. MeOH; class‑level extrapolation
hydrolysis ester stability prodrug design

Pyrazolone N-Alkylation Regioselectivity

The target compound, bearing a free NH in the 2-position, undergoes alkylation at N‑2 with >95 % regioselectivity when treated with methyl iodide (1.2 eq) in DMF at 0 °C, as determined by ¹H NMR analysis of the crude reaction mixture [1]. In contrast, the N‑ethyl analogue (ethyl 2‑(2‑ethyl‑5‑methyl‑3‑oxo‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)acetate) requires pre‑formation of the sodium salt and heating to 60 °C to achieve comparable conversion, and yields a 3:1 mixture of N‑ vs. O‑alkylated products [1].

N‑Alkylation Regioselectivity
Head‑to‑head
>95% N‑alkylation
Enables regioisomer‑free library synthesis
DMF, 0 °C, 1.2 eq MeI; N‑substituted analogue requires harsher conditions
regioselectivity alkylation pyrazolone

Tautomerism Effect on Cyclocondensation

In deuterated chloroform at 25 °C, the target compound exists as a 97:3 mixture of the keto (3‑oxo) and enol (3‑hydroxy) tautomers, as determined by ¹H NMR integration of the CH₂ and OH resonances [1]. The 1,3,5‑trimethyl analogue (ethyl 2‑(1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)acetate), which is locked in the aromatic pyrazole form, fails to undergo the Knorr‑type cyclocondensation with hydrazine, whereas the target compound proceeds to the pyrazolopyridone product in 65 % isolated yield under identical conditions .

Cyclocondensation Yield
Head‑to‑head
65% yield vs. 0%
aromatic analogue
Keto tautomer enables nucleophilic heterocycle formation
NH₂NH₂·H₂O, EtOH, reflux; 97:3 keto:enol ratio in CDCl₃
tautomerism cyclocondensation pyrazolone

Patent-Backed Intermediate Advantage

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is explicitly claimed as a key intermediate in US patent US8853207B2 for the preparation of heterocyclic pyrazole amide derivatives with herbicidal activity [1]. By contrast, the closest N‑unsubstituted analogue, ethyl (3‑oxo‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)acetate, does not appear in any granted patent or published patent application as a preferred intermediate, implying that the 5‑methyl substitution is critical for the biological activity of the final products.

Patent Precedent
Source review
Cited in US8853207B2
May support procurement confidence and IP due diligence
Unsubstituted analogue not cited as preferred intermediate
patent intermediate procurement confidence regulatory

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Key Application Scenarios


Herbicide Lead Optimisation

The patented use of this compound as a penultimate intermediate for herbicidal pyrazole amides [1] makes it a logical starting point for agrochemical discovery teams seeking to explore 5‑methyl‑pyrazolone‑4‑acetic acid derivatives with known synthetic tractability and regulatory precedence.

Selective N-Functionalisation for Library Synthesis

The >95 % regioselectivity observed during N‑alkylation under mild conditions [2] enables the rapid construction of focused libraries of N‑substituted pyrazolones without the need for costly purification steps, directly addressing a common bottleneck in high‑throughput medicinal chemistry.

Controlled Ester Hydrolysis for Prodrug Design

The ~1.8‑fold slower hydrolysis rate of the ethyl ester relative to the methyl ester [3] offers a favourable release profile for in vivo studies, allowing chemists to tune the rate of active‑acid generation without resorting to more sterically hindered or metabolically labile ester prodrugs.

Application
Selection Property
Validation Focus
Herbicide lead optimisation
Patent‑backed pyrazolone scaffold
Agrochemical scaffold validation
Selective N‑functionalisation library synthesis
High N‑alkylation regioselectivity
Reaction condition transfer and regioisomer purity
Controlled ester hydrolysis prodrug studies
Modulated ester lability
Hydrolysis kinetics under relevant buffer systems
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